molecular formula C12H14N2O3 B8007753 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- CAS No. 177363-31-4

2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)-

Cat. No.: B8007753
CAS No.: 177363-31-4
M. Wt: 234.25 g/mol
InChI Key: WSUCYOVDNYYNQG-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with ethyl chloroformate, followed by cyclization with 2-hydroxyethylamine . Another method includes the reaction of 2-aminobenzamide with ethyl chloroformate and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Comparison with Similar Compounds

2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- can be compared with other similar compounds in the quinazoline family:

Uniqueness: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

1-ethyl-3-(2-hydroxyethyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-13-10-6-4-3-5-9(10)11(16)14(7-8-15)12(13)17/h3-6,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUCYOVDNYYNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)N(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208733
Record name 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177363-31-4
Record name 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177363-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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